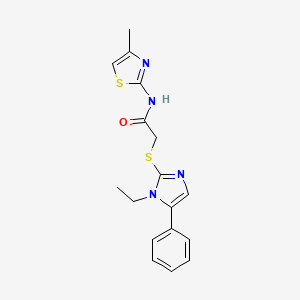

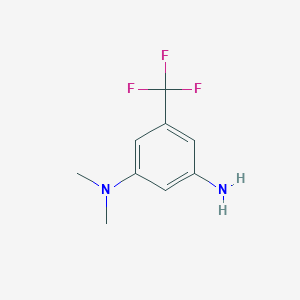

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Gastric Secretion Stimulation

Research comparing the stimulant activity of related imidazole derivatives on gastric secretion in animals and humans demonstrates their potential application in clinical gastric secretory tests. For example, 5-Methylhistamine, an imidazole derivative, showed comparable activity to histamine in stimulating gastric secretion without the intolerance observed with histamine in some subjects, suggesting its potential as an alternative in gastric function assessment (Bertaccini & Impicciatore, 1974).

Metabolism and Excretion Studies

Investigations into the metabolism and excretion of imidazole-containing compounds, such as [14C]mirabegron, highlight the metabolic pathways involved. These studies reveal the primary metabolic reactions, including amide hydrolysis and glucuronidation, providing insights into the drug's pharmacokinetic profile and its recovery in urine and feces mostly as the unchanged form (Takusagawa et al., 2012).

Antinociceptive and Antiinflammatory Properties

Research into the antinociceptive and antiinflammatory properties of imidazole derivatives, such as BP 2-94, a prodrug of (R)alpha-Methylhistamine, indicates their therapeutic potential in treating asthma, migraine, and various inflammatory diseases and pain associated with these disorders. The ability of BP 2-94 to inhibit capsaicin-induced plasma protein extravasation and reduce paw swelling in animal models points to its promising application in inflammation and pain management (Rouleau et al., 1997).

Therapeutic Applications in Hyperthyroidism

The use of 1-methyl-2-mercaptoimidazole (tapazol) in treating hyperthyroidism illustrates the therapeutic applications of imidazole derivatives in endocrine disorders. This compound's efficiency in managing hyperthyroidism without observed toxic reactions showcases its potential for clinical use in treating thyroid conditions (Reveno & Rosenbaum, 1950).

Oncological Applications

The activity of temozolomide, an imidazole tetrazinone, in treating low-grade glioma underscores the potential of imidazole derivatives in oncology. Temozolomide's confirmed activity in progressive and newly diagnosed malignant gliomas, along with its observed objective response rates and progression-free survival in patients with low-grade glioma, highlight its value in cancer treatment strategies (Quinn et al., 2003).

properties

IUPAC Name |

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c1-3-21-14(13-7-5-4-6-8-13)9-18-17(21)24-11-15(22)20-16-19-12(2)10-23-16/h4-10H,3,11H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDUGLWHVLJCIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2982472.png)

![1-[(5,6-Dimethylbenzimidazolyl)sulfonyl]-2,4-dibromo-5-methylbenzene](/img/structure/B2982475.png)

![N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2982477.png)

![N-(5-Chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2982479.png)

![Ethyl 4-[4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982480.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)

![2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2982483.png)

![1-(3,6-dichloropyridine-2-carbonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2982486.png)

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)

![(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2982489.png)